4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

sigma receptor pyrazole pharmacophore regioisomer SAR

This multifunctional building block is uniquely engineered for sigma receptor (σ₁/σ₂) ligand synthesis and kinase inhibitor programs requiring a 2-pyridinyl-pyrazole core. Unlike the 3- or 4-pyridinyl isomers, the 2-pyridinyl group enables bidentate metal chelation and forms an essential intramolecular hydrogen bond network for sigma receptor affinity. The ethyl substituent at N1 provides a distinct lipophilicity profile (XLogP3 ~1.4) over the methyl analog, optimizing membrane permeability. The C4-bromine allows late-stage Suzuki-Miyaura diversification, while the free carboxylic acid enables direct amidation to the kinase hinge-binding motif. Leverage three independent diversification vectors from a single, lead-like intermediate.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 2098136-10-6
Cat. No. B1483655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
CAS2098136-10-6
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O
InChIInChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17)
InChIKeyDEZIWWZWZZIQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 360 pieces / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2098136-10-6): Scientific Procurement & Differentiation Guide


4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 2098136-10-6) is a heterocyclic small molecule belonging to the pyrazole-5-carboxylic acid class, characterized by a 4-bromo substituent, an N1-ethyl group, and a 3-(pyridin-2-yl) moiety . With a molecular formula of C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of kinase-focused chemical libraries and as a key intermediate in the synthesis of sigma receptor ligands [1]. Its structural architecture—featuring a carboxylic acid handle for amide coupling, a bromine atom for cross-coupling reactions, and a 2-pyridinyl group for metal coordination—positions it as a multifunctional scaffold for hit-to-lead optimization campaigns [2].

Why 4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


Within the 4-bromo-pyrazole-5-carboxylic acid family, seemingly minor structural variations—such as the position of the pyridinyl nitrogen (2-yl vs. 3-yl vs. 4-yl) or the N1-alkyl group (ethyl vs. methyl)—produce substantial differences in physicochemical properties, binding site complementarity, and synthetic tractability . The 2-pyridinyl regioisomer uniquely enables bidentate metal chelation through the pyridine nitrogen and the pyrazole N2, a feature absent in the 3-yl and 4-yl positional isomers [1]. Furthermore, the ethyl substituent at N1 imparts a distinct lipophilicity profile (XLogP3 ~1.4) compared to the N1-methyl analog, influencing both membrane permeability and pharmacokinetic parameters [2]. Generic substitution without experimental validation therefore risks altering target engagement, synthetic yield in downstream cross-coupling steps, and overall lead series SAR continuity.

Quantitative Differentiation Evidence for 4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (2098136-10-6)


Regioisomeric Differentiation: 2-Pyridinyl vs. 3-Pyridinyl in Sigma Receptor Pharmacophore Compatibility

The 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid scaffold maps directly onto the core pharmacophore described in sigma receptor inhibitor patents (US 20080125416, EP 1996553), where the 2-pyridinyl substituent is explicitly claimed as a preferred embodiment [1]. By contrast, the 3-pyridinyl positional isomer (CAS 2097963-53-4) places the nitrogen at the meta position, which disrupts the intramolecular hydrogen bond network and alters the dihedral angle between the pyrazole and pyridine rings . This regioisomeric switch has been shown in related pyrazole-based TGF-β inhibitor series to reduce ALK5 binding affinity by over 10-fold due to suboptimal hinge-region hydrogen bonding geometry [2].

sigma receptor pyrazole pharmacophore regioisomer SAR

N1-Alkyl Group Comparison: Ethyl vs. Methyl Lipophilicity and Synthetic Versatility

The N1-ethyl substituent in the target compound (CAS 2098136-10-6) confers a calculated XLogP3 of approximately 1.4, compared to approximately 1.0 for the N1-methyl analog (CAS 1534953-54-2) . This 0.4 log unit increase in lipophilicity lies within the optimal range for CNS drug candidates (typically XLogP 1–3) and provides enhanced membrane permeability without exceeding the threshold associated with poor solubility or increased off-target promiscuity [1]. Additionally, the ethyl group offers greater steric bulk near the N1 position, which has been shown in related pyrazole kinase inhibitor series to improve selectivity against off-target kinases by filling a small hydrophobic sub-pocket [1].

lipophilicity N1-alkyl SAR medicinal chemistry building block

Carboxylic Acid Functional Handle vs. Ester Prodrug Form: Reactivity in Amide Coupling

The free carboxylic acid group at the 5-position of the pyrazole ring in the target compound enables direct amide coupling without a deprotection step, in contrast to the corresponding ethyl ester analog (Ethyl 5-[2-pyridyl]-4-bromopyrazole-3-carboxylate, PubChem CID 135684414) [1]. In medicinal chemistry workflows, the ethyl ester requires saponification (LiOH/THF/H₂O or NaOH/MeOH) prior to amide bond formation, adding one synthetic step and introducing potential epimerization or degradation risks [2]. Typical isolated yields for ester hydrolysis of pyrazole-5-carboxylate esters range from 75–92%, whereas direct use of the carboxylic acid bypasses this step entirely, effectively improving overall synthetic efficiency by approximately 20–25% in multi-step sequences [2].

amide coupling synthetic intermediate carboxylic acid handle

Bromine Substituent at C4: Enabling Suzuki-Miyaura Cross-Coupling vs. Des-Bromo Analogs

The C4-bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents . In microwave-assisted Suzuki-Miyaura couplings of 4-bromopyrazole substrates, reaction times as short as 10–30 minutes at 120–140 °C have been reported, with isolated yields of 70–95% depending on the boronic acid partner [1]. By contrast, the des-bromo pyrazole analog (1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid) lacks this reactive site and cannot undergo C4 functionalization without prior directed C–H activation, which typically requires specialized directing groups and harsher conditions [2].

Suzuki coupling C4 derivatization halogenated building block

Chlorantraniliprole Intermediate Analog Comparison: Bromine Position Dictates Agrochemical vs. Pharmaceutical Utility

The target compound, with bromine at the 4-position of the pyrazole ring, differs fundamentally from the agrochemical intermediate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9), which carries bromine at the 3-position and a 3-chloro substituent on the pyridine ring . The latter is a key building block for the ryanodine receptor activator chlorantraniliprole and related diamide insecticides, with optimized reactivity for hydrazide formation at the carboxylic acid [1]. In contrast, the 4-bromo regioisomer positions the halogen for cross-coupling diversification at a site orthogonal to the carboxylic acid, making it more suitable for pharmaceutical kinase inhibitor programs where C4-aryl/heteroaryl substitution is a critical SAR vector [2].

agrochemical intermediate ryanodine receptor building block differentiation

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid


Sigma Receptor Ligand Development: Pharmacophore-Guided Hit Expansion

The compound serves as a direct building block for sigma receptor (σ₁/σ₂) ligand synthesis, as described in the US 20080125416 patent family [1]. Its 2-pyridinyl-pyrazole core matches the preferred pharmacophore, enabling rapid amide coupling at the 5-carboxylic acid to generate focused libraries for sigma-1/sigma-2 selectivity profiling. Researchers should prioritize this exact regioisomer over the 3-pyridinyl or 4-pyridinyl analogs, which lack the intramolecular hydrogen bond network essential for sigma receptor affinity [1].

Kinase Inhibitor Fragment Growth: C4 Diversification via Suzuki Coupling

The 4-bromo substituent enables parallel Suzuki-Miyaura coupling with diverse boronic acids to explore the C4 vector of kinase inhibitors [2]. This is particularly relevant for TGF-β RI (ALK5) inhibitor programs, where 3-(pyridin-2-yl)-1H-pyrazole scaffolds have demonstrated potent activity (reference compound LY364947: IC₅₀ = 59 nM for ALK5) [3]. The target compound provides the free carboxylic acid for direct amidation to the kinase hinge-binding motif, while the bromine allows late-stage diversification without protecting group manipulation.

Medicinal Chemistry Library Synthesis: Multi-Vector Scaffold for Hit-to-Lead Optimization

The compound offers three independent diversification vectors: (i) the carboxylic acid for amide/sulfonamide formation, (ii) the C4-bromine for cross-coupling, and (iii) potential N1-ethyl modification via dealkylation/realkylation sequences [2]. This multi-vector capability supports efficient SAR exploration in hit-to-lead campaigns, generating diverse analogs from a single intermediate. The compound's computed physicochemical profile (MW 296.12, XLogP3 ~1.4, tPSA ~68 Ų) falls within lead-like chemical space [3], making it an attractive starting point for oral drug discovery programs.

Coordination Chemistry and Metal Complex Synthesis

The 2-pyridinyl substituent provides a strong N-donor for transition metal coordination (e.g., Cu(II), Zn(II), Pd(II)), enabling the synthesis of metal-organic complexes with potential catalytic or biological applications [2]. In contrast to the 3-pyridinyl or 4-pyridinyl isomers, which form monodentate pyridine-metal bonds, the 2-pyridinyl-pyrazole architecture can chelate metals through both the pyridine N and the pyrazole N2 atoms, forming more stable 5-membered metallacycles [3]. This property may be exploited in the development of metallodrugs or catalytic systems.

Quote Request

Request a Quote for 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.